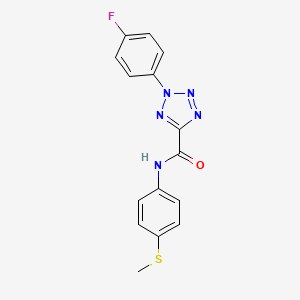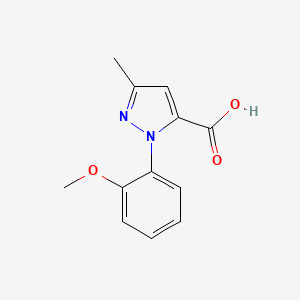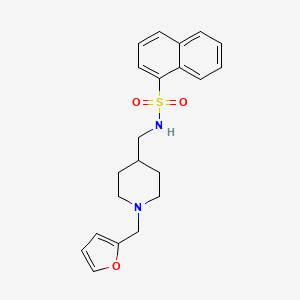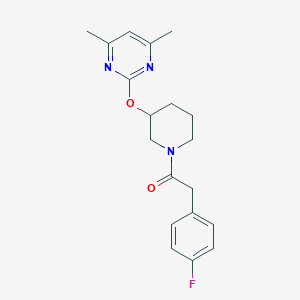![molecular formula C28H22ClN3O2S B2802514 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922628-81-7](/img/structure/B2802514.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazole ring which is a heterocyclic compound. Benzothiazoles have been found to have diverse biological activities . They are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The compound contains a benzothiazole ring, two phenyl rings, and an acetamide group. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Cytotoxic and Anticancer Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide and its derivatives have been researched for their cytotoxic and anticancer activities. Studies have shown that certain derivatives exhibit potent cytotoxicity against human cancer cell lines, such as HepG2 (liver carcinoma) and MDA-MB-231 (breast cancer) cells. For example, a study by Ding et al. (2012) synthesized novel compounds based on imidazo[2,1-b]thiazole scaffolds, which demonstrated significant cytotoxic effects against these cancer cell lines (Ding et al., 2012). Similarly, Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids that showed promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).
Antifungal Activity
Compounds containing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide structures have been explored for their antifungal properties. Kaplancıklı et al. (2013) described the synthesis of derivatives that showed significant antifungal activity against various fungi species (Kaplancıklı et al., 2013).
Inhibition of Fatty Acid Synthesis
Research by Weisshaar and Böger (1989) found that chloroacetamide compounds, closely related to the structure , inhibit fatty acid synthesis in green algae Scenedesmus Acutus. This suggests potential herbicidal applications of such compounds (Weisshaar & Böger, 1989).
Photophysical Properties
Balijapalli et al. (2017) synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, closely related to the compound of interest, and explored their photophysical properties. This study highlights the potential of these compounds in materials science, particularly in the development of new photonic materials (Balijapalli et al., 2017).
Analgesic and Anti-inflammatory Activity
Research on N,N-diphenyl amine derivatives, which share a structural similarity with the compound , has shown potential analgesic and anti-inflammatory activities. Kumar and Mishra (2020) synthesized derivatives that demonstrated significant efficacy in treating pain and inflammation (Kumar & Mishra, 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of the target organism, leading to its inhibition or death .
Result of Action
The result of the action of benzothiazole derivatives is typically the inhibition of the growth or survival of the target organism .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O2S/c1-34-23-15-14-22(29)26-25(23)31-28(35-26)32(18-19-9-8-16-30-17-19)27(33)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17,24H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGYGRIWEKOFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)


![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)





